

Application Notes and Protocols for Synthetic Fulicin Peptide

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Compound of Interest

Compound Name: **Fulicin**

Cat. No.: **B1674177**

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Introduction

Fulicin is a pentapeptide neuropeptide originally isolated from the central ganglia of the African giant snail, *Achatina fulica*.^[1] Its primary structure is Phe-D-Asn-Glu-Phe-Val-NH₂. A notable feature of **Fulicin** is the presence of a D-asparagine residue at the second position, which is critical for its high biological activity.^[2] Synthetic **Fulicin** peptide is a valuable tool for research in neuroscience, pharmacology, and physiology, particularly in the study of neuropeptide function and invertebrate neuromuscular systems.

These application notes provide an overview of commercially available synthetic **Fulicin**, its biological activities, and detailed protocols for its use in common experimental paradigms.

Commercial Suppliers of Synthetic Fulicin Peptide

High-quality, synthetic **Fulicin** peptide is available from various commercial suppliers.

Researchers can purchase it as a catalog item or request custom synthesis. When selecting a supplier, it is important to consider purity, quantity, salt form (e.g., TFA salt), and available quality control data.

Supplier	Product Name	Purity	Available Quantities	Notes
NovoPro Bioscience Inc.	Fulicin peptide	>95% (e.g., 96.7%)	5.0mg, 20mg (with or without TFA removal)	Explicitly lists Fulicin as a catalog product. Provides sequence (FNEFV) and source information.
Biosynth	Custom Peptide Synthesis	Typically >95%	R&D to commercial scale	Offers custom synthesis of a wide range of peptides, including complex and modified ones.
Activotec	Custom Peptide Synthesis	High purity	Small to bulk quantities	Specializes in modified and difficult-to-synthesize peptides.
Phoenix Pharmaceuticals, Inc.	Custom Peptide Synthesis	High purity	Research to preclinical quantities	B2B wholesaler specializing in biologically active peptides for research.
AmbioPharm	Custom Peptide Synthesis	GMP and non-GMP grades	R&D to commercial scale	Experienced in various peptide synthesis methods for pharmaceutical and biotech applications.

LifeTein	Custom Peptide Synthesis	All purity levels	mg to kg	Offers a range of peptide synthesis services with technical support for peptide design.
GenScript	Custom Peptide Synthesis	Guaranteed purity levels	< 20 mg to larger scales	Utilizes a microwave-assisted platform for rapid synthesis.

Note: The presence of trifluoroacetic acid (TFA), a common counterion from the HPLC purification process, can affect the net weight and solubility of the peptide. For sensitive cellular assays, suppliers may offer TFA removal services.

Biological Activity of Fulicin

Fulicin exhibits potent neuromodulatory effects in *Achatina fulica*. Its primary characterized activities include:

- Potentiation of Muscle Contraction: **Fulicin** significantly potentiates tetanic contractions of the penis retractor muscle at very low concentrations.^[1] It also shows excitatory effects on the contractions of the vagina and oviduct, suggesting a role in reproductive behaviors.^[3]
- Modulation of Neuromuscular Activity: It modulates the activity of the buccal and ventricular muscles.^[1]
- Central Nervous System Activity: **Fulicin** alters the activity of central ganglionic neurons.^[1]

The D-Asn residue at position 2 is crucial for **Fulicin**'s high potency. Replacement of D-Asn with L-Asn results in a dramatic reduction in its contraction-enhancing activity by approximately 3000-fold.^[2]

Quantitative Data

While a specific EC50 value for **Fulicin**'s effect on muscle contraction is not readily available in the literature, structure-activity relationship studies provide valuable quantitative comparisons.

Peptide	Sequence	Relative Activity on Penis Retractor Muscle Contraction
Fulicin	Phe-D-Asn-Glu-Phe-Val-NH2	100%
[L-Asn2]-Fulicin	Phe-L-Asn-Glu-Phe-Val-NH2	~0.03%

Experimental Protocols

Protocol 1: In Vitro Snail Muscle Contraction Assay

This protocol is adapted from general methods for studying neuropeptide effects on mollusc muscle preparations.

Objective: To measure the effect of synthetic **Fulicin** on the contractility of isolated snail muscle tissue (e.g., penis retractor muscle).

Materials:

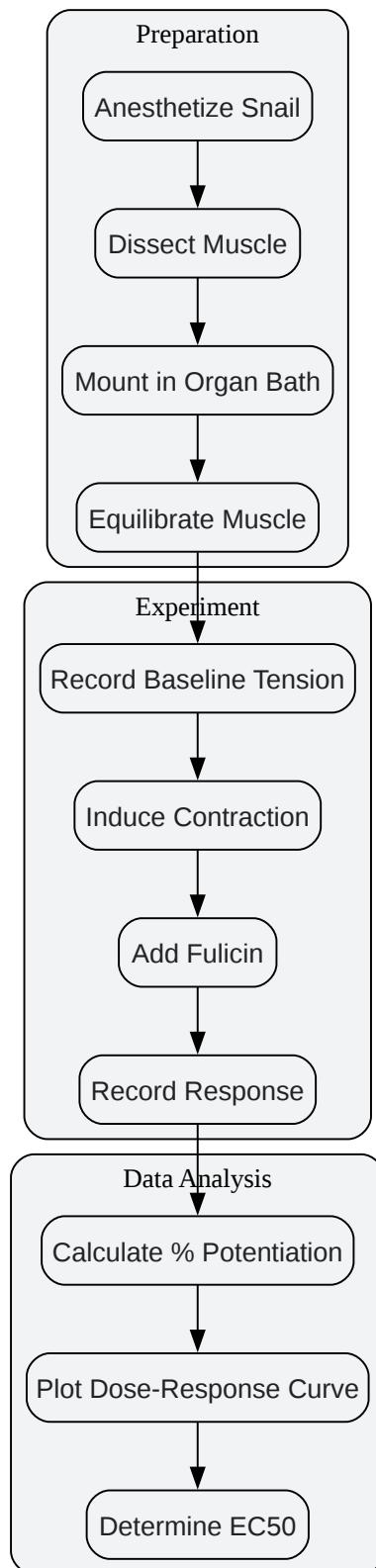
- Synthetic **Fulicin** peptide
- Achatina fulica snails
- Dissection tools (scissors, forceps)
- Sylgard-coated dissection dish
- Physiological saline solution for snails (e.g., in mM: NaCl 51.3, KCl 1.7, CaCl₂ 4.1, MgCl₂ 1.5, HEPES 5.0, pH 7.9)
- Organ bath system with an isometric force transducer
- Data acquisition system
- Stimulating electrodes

- Stock solution of **Fulicin** (e.g., 1 mM in distilled water or saline, stored at -20°C)

Procedure:

- Preparation of Muscle Tissue:
 - Anesthetize a snail by injecting isotonic MgCl₂ solution.
 - Dissect the penis retractor muscle and mount it in the organ bath containing physiological saline, maintained at room temperature and continuously aerated.
 - Connect one end of the muscle to a fixed point and the other to the force transducer.
 - Allow the muscle to equilibrate for at least 30-60 minutes, with periodic washing with fresh saline.
- Application of **Fulicin**:
 - Prepare serial dilutions of **Fulicin** from the stock solution in physiological saline to achieve the desired final concentrations in the organ bath (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).
 - Establish a baseline muscle tension.
 - Induce tetanic contractions using electrical stimulation.
 - Add **Fulicin** to the organ bath at a specific concentration and observe its effect on the electrically induced contractions.
 - To construct a dose-response curve, add increasing concentrations of **Fulicin** cumulatively to the bath, allowing the response to stabilize at each concentration.
- Data Analysis:
 - Record the force of contraction before and after the application of **Fulicin**.
 - Express the potentiation of contraction as a percentage of the maximal response.

- Plot the percentage potentiation against the logarithm of the **Fulicin** concentration to generate a dose-response curve and determine the EC50 value.



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Caption: Workflow for the in vitro snail muscle contraction assay.

Protocol 2: Electrophysiological Recording from Snail Neurons

This protocol provides a general framework for studying the effects of **Fulicin** on the electrical activity of isolated snail neurons.

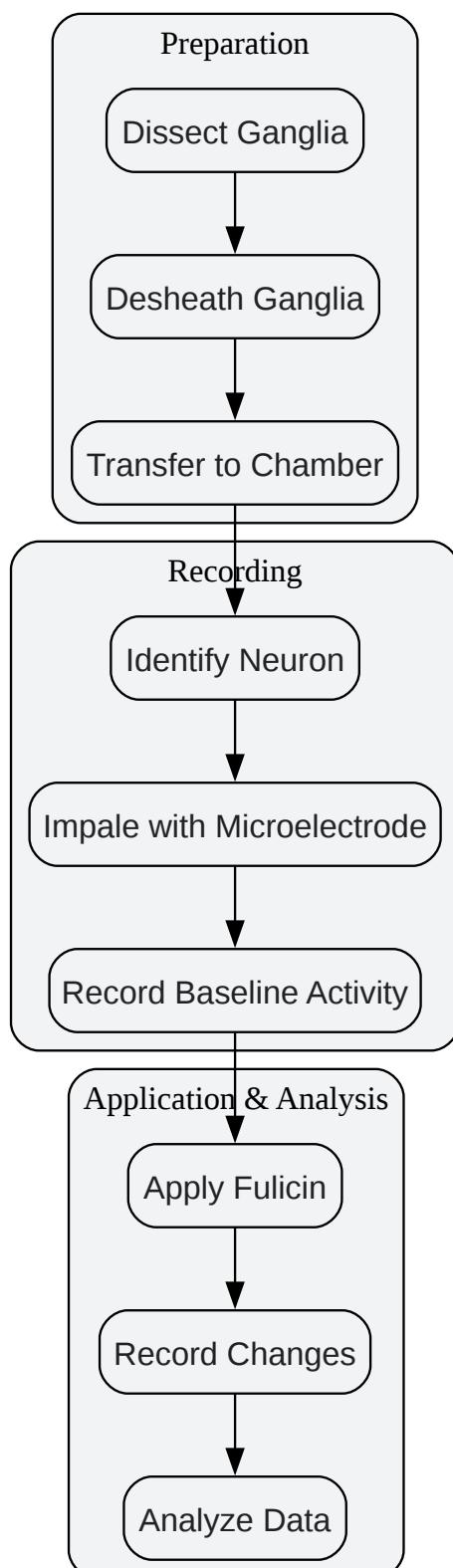
Objective: To determine the effect of **Fulicin** on the membrane potential and firing properties of identified neurons from *Achatina fulica*.

Materials:

- Synthetic **Fulicin** peptide
- *Achatina fulica* snails
- Dissection tools
- Sylgard-coated dish
- Physiological saline solution
- Enzymes for desheathing ganglia (e.g., protease)
- Glass microelectrodes
- Microelectrode puller
- Micromanipulators
- Amplifier and data acquisition system for intracellular recording
- Perfusion system

Procedure:

- Preparation of Neurons:
 - Anesthetize the snail and dissect the central ganglion ring.
 - Treat the ganglion with protease to soften the connective tissue sheath.
 - Carefully remove the sheath to expose the neurons.
 - Transfer the desheathed ganglion to a recording chamber continuously perfused with physiological saline.
- Electrophysiological Recording:
 - Identify a target neuron based on its size, position, and spontaneous activity.
 - Carefully impale the neuron with a glass microelectrode filled with 3 M KCl.
 - Record the resting membrane potential and any spontaneous action potentials.
- Application of **Fulicin**:
 - Prepare a solution of **Fulicin** in physiological saline at the desired concentration.
 - Apply **Fulicin** to the neuron via the perfusion system.
 - Record any changes in membrane potential (depolarization or hyperpolarization) and firing frequency.
- Data Analysis:
 - Measure the resting membrane potential, action potential frequency, and amplitude before, during, and after **Fulicin** application.
 - Analyze the changes to determine if **Fulicin** has an excitatory, inhibitory, or modulatory effect on the neuron.





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References

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